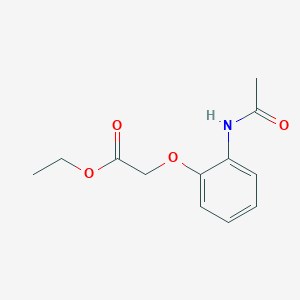

Ethyl 2-(2-acetamidophenoxy)acetate

Description

Ethyl 2-(2-acetamidophenoxy)acetate is an ester derivative featuring a phenyl ring substituted with an acetamido (-NHCOCH₃) group at the ortho position and an ethoxyacetate (-OCH₂COOEt) side chain. It serves as a key intermediate in synthesizing heterocyclic compounds, particularly 1,3,4-oxadiazoles, which are explored for their biological activities . The compound is synthesized via alkylation of N-(2-hydroxyphenyl)acetamide with ethyl chloroacetate in the presence of potassium carbonate, achieving yields through recrystallization . Its structural features, including hydrogen-bonding capability from the acetamido group, influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethyl 2-(2-acetamidophenoxy)acetate |

InChI |

InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-7-5-4-6-10(11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |

InChI Key |

FKCLYGNFJIEOKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethyl chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can further enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-acetamidophenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2-(2-acetamidophenoxy)acetic acid and ethanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-acetamidophenoxy)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and other bioactive compounds.

Biological Studies: It is used in studies investigating the interactions of phenoxyacetic acid derivatives with biological targets.

Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(4-aminophenoxy)acetate

- Structure: Para-aminophenoxy group instead of ortho-acetamido.

- Synthesis: Prepared by nitro reduction (Fe/NH₄Cl) of ethyl 2-(4-nitrophenoxy)acetate, yielding 62% product .

- Key Differences: The para-amino group enhances electron density on the aromatic ring, increasing nucleophilicity compared to the electron-withdrawing acetamido group. Melting point: 56–58°C vs. NMR Data: δH 6.62 (d, J=9.0 Hz, Ar-H) for para-substitution vs. ortho-substitution shifts in acetamido analog .

Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structure: Acetoacetate (β-ketoester) with a 4-chlorophenoxy group.

- Reactivity: The β-ketoester moiety facilitates keto-enol tautomerism, enhancing reactivity in cyclization reactions compared to simple esters .

- Applications : Used in synthesizing heterocycles and agrochemicals, contrasting with the acetamido derivative’s role in medicinal chemistry .

Halogenated Derivatives

Ethyl 2-(2,4-difluorophenyl)acetate

- Structure: Difluoro substitution on phenyl ring without phenoxy linkage.

- Crystallography : Exhibits planar geometry with C–H···F interactions influencing crystal packing, unlike the acetamido derivative’s hydrogen-bonded networks .

- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Structure : Fluoro and methoxy substituents increase lipophilicity (logP ~2.5 estimated) compared to acetamido derivative (logP ~1.8).

- Electronic Effects : Methoxy groups donate electrons, while fluorine withdraws electrons, creating a polarized aromatic system .

Amide and Ester Variants

Ethyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate

- Structure: Dimethylphenylamino and oxo groups.

Ethyl 2-(2-acetylphenoxy)acetate (CAS 63815-27-0)

- Structure: Acetylphenoxy group instead of acetamido.

- Reactivity : The acetyl group (electron-withdrawing) increases ester hydrolysis susceptibility compared to the electron-donating acetamido group .

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.